

# Part 1: Initial Scoping and CAS Number Clarification

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## Compound of Interest

Compound Name: Amisulpride Impurity B

Cat. No.: B602157

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Initial database inquiries for CAS number 148516-54-5 identify this compound as Amisulpride EP Impurity B.<sup>[1][2][3][4][5][6]</sup> This molecule is a derivative and impurity of the antipsychotic drug Amisulpride.<sup>[1][3][7][8][9]</sup> The core of the user's request, however, points towards a detailed characterization of a selective ERRy inverse agonist, which is scientifically identified as GSK5182. The correct CAS number for GSK5182 is 877387-37-6.<sup>[10]</sup>

This guide will therefore proceed with a brief characterization of CAS 148516-54-5 to address the query directly, followed by the in-depth technical guide on GSK5182, which aligns with the substantive scientific interest of the prompt.

## Characterization of CAS 148516-54-5: Amisulpride EP Impurity B

- IUPAC Name: 4-amino-N-[[2-(RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide<sup>[1][2][3][5][11]</sup>
- Synonyms: Desmethyl Amisulpride<sup>[7][8][9][12]</sup>
- Molecular Formula: C<sub>16</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>S<sup>[2][3][4][7][13]</sup>
- Molecular Weight: 355.45 g/mol <sup>[2][3][4][7]</sup>

This compound is primarily relevant in the context of pharmaceutical manufacturing and quality control for the drug Amisulpride. For detailed safety and handling information, it is

recommended to consult the Material Safety Data Sheet (MSDS).[\[14\]](#)[\[15\]](#)

## Part 2: In-depth Technical Guide on GSK5182 (CAS 877387-37-6)

### Introduction to GSK5182: A Selective ERR $\gamma$ Inverse Agonist

GSK5182 is a synthetic small molecule, structurally analogous to 4-hydroxytamoxifen (4-OHT), that functions as a highly selective and potent inverse agonist of the Estrogen-Related Receptor Gamma (ERR $\gamma$ ).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) ERR $\gamma$  is an orphan nuclear receptor, meaning its natural ligand has not been identified, and it is constitutively active.[\[17\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) It plays a critical role in regulating various metabolic processes, including glucose, lipid, and bone metabolism.[\[16\]](#) GSK5182's ability to specifically modulate ERR $\gamma$  activity without significantly interacting with other nuclear receptors like ERR $\alpha$  or the estrogen receptors (ER $\alpha$ ) makes it an invaluable tool for studying ERR $\gamma$  signaling and a promising candidate for therapeutic development in several disease areas.[\[10\]](#)[\[17\]](#)

### Chemical and Physical Properties of GSK5182

Property	Value
IUPAC Name	4-[(Z)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenylbut-1-en-1-yl]phenol
Synonyms	4-hydroxytamoxifen analog <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
CAS Number	877387-37-6 <a href="#">[10]</a>
Molecular Formula	C <sub>26</sub> H <sub>29</sub> NO <sub>2</sub> (example)
Molecular Weight	387.5 g/mol (example)
IC <sub>50</sub>	79 nM for ERR $\gamma$ <a href="#">[10]</a> <a href="#">[16]</a> <a href="#">[22]</a>

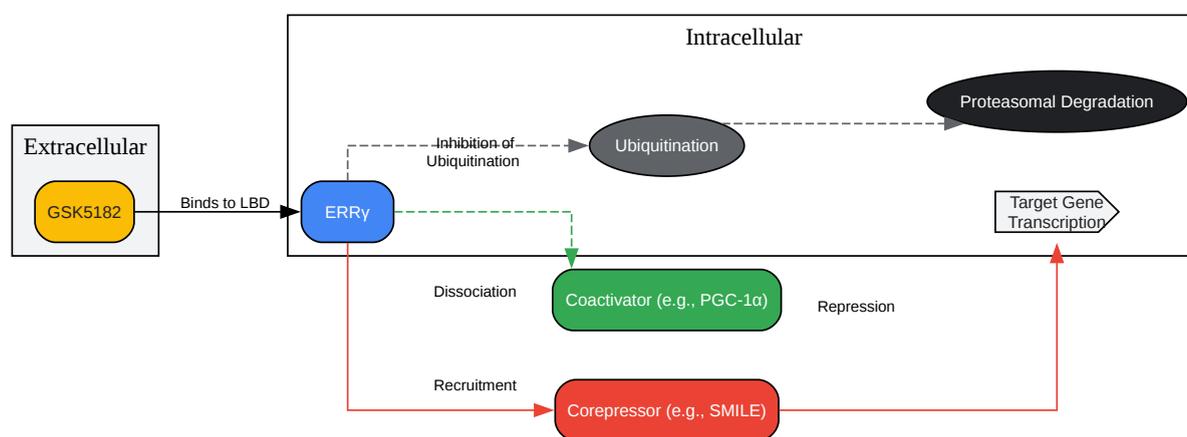
### Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the ligand-binding domain of ERR $\gamma$ , inducing a conformational change that leads to the dissociation of coactivators, such as PGC-1 $\alpha$ , and the

recruitment of corepressors.[21][23] One key corepressor recruited by the GSK5182-ERRy complex is the small heterodimer partner (SHP)-interacting leucine zipper protein (SMILE), which ultimately represses the transcriptional activity of ERRy.[16]

Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRy by inhibiting its ubiquitin-dependent degradation, specifically by blocking its association with the E3 ligase Parkin.[21][23] This leads to an accumulation of an inactive form of the ERRy protein.[23]

### Signaling Pathway of GSK5182



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Caption: GSK5182 binds to ERRy, leading to coactivator dissociation and corepressor recruitment, ultimately repressing gene transcription.

## Biological Activity and Therapeutic Potential

GSK5182 has demonstrated significant biological effects across a range of in vitro and in vivo models, highlighting its therapeutic potential.

- **Osteoarthritis:** In articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokines like IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .[\[16\]](#) This, in turn, suppresses the upregulation of matrix metalloproteinases (MMP-3 and MMP-13), which are key enzymes in cartilage degradation.[\[16\]](#) In vivo studies have shown that intra-articular administration of GSK5182 can reduce cartilage degeneration in mouse models of osteoarthritis.[\[16\]](#)[\[18\]](#)
- **Bone Metabolism:** GSK5182 has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[\[17\]](#)[\[20\]](#) It achieves this by blocking RANKL-stimulated signaling pathways, including the activation of NF- $\kappa$ B, JNK, and ERK, and downregulating key transcription factors like c-Fos and NFATc1.[\[17\]](#)[\[20\]](#)[\[24\]](#) This suggests its potential use in treating bone resorption disorders.
- **Metabolic Diseases:** GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic gluconeogenesis in mouse models.[\[10\]](#) It inhibits the transcriptional activity of ER $\alpha$ , which is a downstream mediator of glucagon signaling that promotes the expression of gluconeogenic genes.[\[10\]](#)
- **Oncology:** In hepatocellular carcinoma cells, GSK5182 has been shown to induce the generation of reactive oxygen species (ROS), leading to a dose-dependent reduction in cell proliferation and cell cycle arrest at the G1 phase.[\[10\]](#)[\[22\]](#)

## Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Cytokines in Chondrocytes

This protocol outlines a general procedure for assessing the efficacy of GSK5182 in mitigating inflammatory responses in primary mouse articular chondrocytes, based on methodologies described in the literature.[\[16\]](#)[\[18\]](#)

**Objective:** To determine the effect of GSK5182 on the expression of MMP-3 and MMP-13 in response to IL-1 $\beta$  stimulation in primary chondrocytes.

**Materials:**

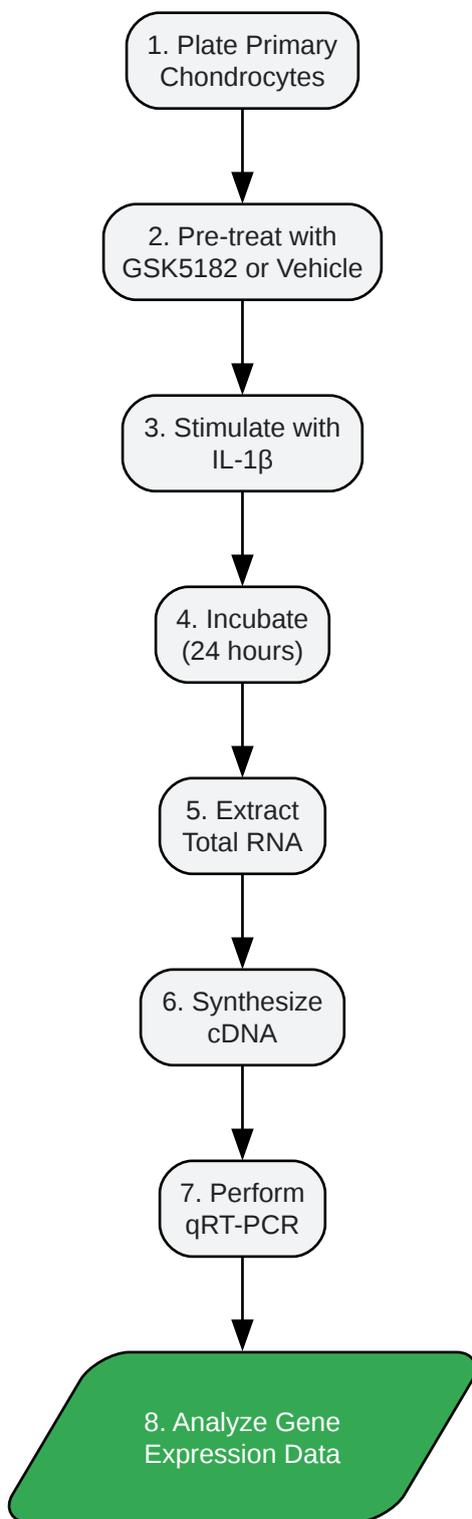
- Primary mouse articular chondrocytes
- Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

- Recombinant mouse IL-1 $\beta$
- GSK5182 (dissolved in a suitable solvent like DMSO)
- Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
- Primers for Mmp3, Mmp13, and a housekeeping gene (e.g., Gapdh)

#### Procedure:

- Cell Seeding: Plate primary chondrocytes in 6-well plates at a density of  $3 \times 10^5$  cells per well and culture for 48 hours to allow for adherence.
- Pre-treatment with GSK5182: Treat the cells with varying concentrations of GSK5182 (e.g., 2.5, 5, 10  $\mu$ M) or vehicle control (DMSO) for 2 hours.
- Inflammatory Stimulation: Add IL-1 $\beta$  (e.g., 1 ng/mL) to the wells (except for the unstimulated control group) and incubate for an additional 24 hours.
- RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol extraction.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
- qRT-PCR Analysis: Perform quantitative real-time PCR using primers for Mmp3, Mmp13, and the housekeeping gene to determine the relative mRNA expression levels.
- Data Analysis: Normalize the expression of the target genes to the housekeeping gene and compare the expression levels between the different treatment groups.

#### Experimental Workflow for In Vitro Chondrocyte Assay



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## Sources

- 1. [veeprho.com](http://veeprho.com) [[veeprho.com](http://veeprho.com)]
- 2. Amisulpride EP Impurity B | 148516-54-5 | SynZeal [[synzeal.com](http://synzeal.com)]
- 3. Amisulpride EP Impurity B | 148516-54-5 [[chemicea.com](http://chemicea.com)]
- 4. 4-Amino-N-[[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide [[lgcstandards.com](http://lgcstandards.com)]
- 5. [cleanchemlab.com](http://cleanchemlab.com) [[cleanchemlab.com](http://cleanchemlab.com)]
- 6. [venkatasailifesciences.com](http://venkatasailifesciences.com) [[venkatasailifesciences.com](http://venkatasailifesciences.com)]
- 7. 148516-54-5 | CAS DataBase [[chemicalbook.com](http://chemicalbook.com)]
- 8. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
- 9. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
- 10. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 11. [jk-sci.com](http://jk-sci.com) [[jk-sci.com](http://jk-sci.com)]
- 12. Desmethyl Amisulpride Hydrobromide | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 13. [htsbiopharma.com](http://htsbiopharma.com) [[htsbiopharma.com](http://htsbiopharma.com)]
- 14. [static.cymitquimica.com](http://static.cymitquimica.com) [[static.cymitquimica.com](http://static.cymitquimica.com)]
- 15. [cleanchemlab.com](http://cleanchemlab.com) [[cleanchemlab.com](http://cleanchemlab.com)]
- 16. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 17. The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [[bmbreports.org](http://bmbreports.org)]
- 18. [selleckchem.com](http://selleckchem.com) [[selleckchem.com](http://selleckchem.com)]
- 19. Identification of Selective ERR $\gamma$  Inverse Agonists - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 20. The estrogen-related receptor  $\gamma$  modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERR $\gamma$  via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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